1-Methyl-4-(piperidin-4-yl)piperazin-2-one
Overview
Description
1-Methyl-4-(piperidin-4-yl)piperazin-2-one is a heterocyclic organic compound that features a piperazine ring substituted with a piperidine ring and a methyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules .
Mechanism of Action
Target of Action
Compounds with similar structures have been found to target proteins like serine/threonine-protein kinase b-raf .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions, leading to changes in the conformation and activity of the target proteins .
Biochemical Pathways
Related compounds have been shown to influence pathways involving serine/threonine-protein kinase b-raf .
Pharmacokinetics
Piperazine derivatives are generally known to modulate the pharmacokinetic properties of drug substances .
Result of Action
Compounds with similar structures have been found to influence the activity of target proteins, potentially leading to changes in cellular signaling and function .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 1-Methyl-4-(piperidin-4-yl)piperazin-2-one . For instance, it is recommended to store the compound under dry inert gas, away from strong oxidizing agents, air, water, moisture, and acids, and at a refrigerated temperature (2-4°C) to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(piperidin-4-yl)piperazin-2-one can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms the piperazine ring . Additionally, the ring opening of aziridines under the action of N-nucleophiles can also yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(piperidin-4-yl)piperazin-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Reduced derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
1-Methyl-4-(piperidin-4-yl)piperazin-2-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Methyl-4-(piperidin-4-yl)piperazin-2-one can be compared with other similar compounds, such as:
4-Methyl-1-(piperidin-4-yl)piperazin-2-one: This compound has a similar structure but differs in the position of the methyl group.
1-(1-Methyl-4-piperidinyl)piperazine: This compound features a similar piperazine-piperidine framework but lacks the carbonyl group.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of a carbonyl group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
1-methyl-4-piperidin-4-ylpiperazin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c1-12-6-7-13(8-10(12)14)9-2-4-11-5-3-9/h9,11H,2-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBIFOIPDLJRAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1=O)C2CCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.